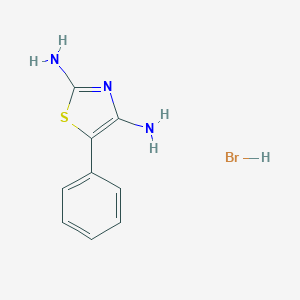

2,4-Diamino-5-phenylthiazole monohydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.BrH/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6;/h1-5H,10H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSDUFWHNHMSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

490-55-1 (Parent) | |

| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50208953 | |

| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6020-54-8 | |

| Record name | 2,4-Thiazolediamine, 5-phenyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2,4-diamino-5-phenyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diamino-5-phenylthiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,4-Diamino-5-phenylthiazole Monohydrobromide

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No: 6020-54-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's chemical identity, physicochemical characteristics, and fundamental basicity. Recognizing the critical need for practical and reproducible data, this guide furnishes detailed, field-proven experimental protocols for the determination of pKa and solubility, empowering researchers to validate and expand upon these findings.

Introduction

2,4-Diamino-5-phenylthiazole, often encountered as its monohydrobromide salt, belongs to the thiazole family of heterocyclic compounds. Thiazole rings are prominent pharmacophores found in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities[1]. The presence of two amino groups and a phenyl substituent on the thiazole core makes this compound a versatile building block for organic synthesis, particularly in the development of novel therapeutic agents and functional materials[1][2].

This guide moves beyond a simple recitation of data, explaining the structural basis for the compound's properties and providing robust methodologies for their experimental determination. The focus is on establishing a foundational understanding of its basicity, solubility, and stability—parameters that are paramount for any application, from reaction optimization to formulation development.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. This compound is a salt, which significantly influences its properties compared to the free base[3].

Chemical Identifiers

The compound is uniquely identified by the following parameters, summarized for clarity in Table 1.

Table 1: Chemical Identifiers for this compound

| Parameter | Information | Source(s) |

| CAS Number | 6020-54-8 | [2][3][4] |

| Molecular Formula | C₉H₁₀BrN₃S | [2][3] |

| Molecular Weight | 272.17 g/mol | [3] |

| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [3] |

| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide | [3][5] |

| InChI Key | JFSDUFWHNHMSRU-UHFFFAOYSA-N | [3][4] |

Molecular Structure

The structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. It is substituted with two amino (-NH₂) groups at positions 2 and 4, and a phenyl (-C₆H₅) group at position 5[3]. The monohydrobromide salt form indicates that one of the basic nitrogen centers is protonated and associated with a bromide counter-ion.

Caption: Chemical structure of this compound.

Physicochemical and Basic Properties

The physical and chemical properties dictate the handling, storage, and application of the compound.

Physical Characteristics

Table 2: Physicochemical Properties

| Property | Value / Description | Source(s) |

| Physical Form | Powder or crystalline powder | [3] |

| Color | Slight yellow to yellow | [3] |

| Melting Point | 283 °C | [2][4][5][6] |

Basicity and pKa Analysis

The basicity of 2,4-Diamino-5-phenylthiazole is a defining characteristic, stemming from the nitrogen atoms in its structure. The two exocyclic amino groups (-NH₂) and the endocyclic thiazole nitrogen are all potential sites for protonation. In the monohydrobromide salt, one of these sites is already protonated.

For 2,4-Diamino-5-phenylthiazole, the presence of a second amino group is expected to increase the overall basicity of the molecule. The two amino groups act as electron-donating groups, increasing the electron density on the thiazole ring and making the nitrogen atoms more susceptible to protonation. Therefore, it is reasonable to hypothesize that at least one of the pKa values of the 2,4-diamino free base will be higher than that of 2-aminothiazole. Due to the presence of multiple basic centers, the compound will exhibit multiple pKa values. A detailed experimental protocol for determining these values is provided in Section 4.1.

Solubility Profile

The monohydrobromide salt form generally enhances aqueous solubility compared to the free base[3]. The solubility is influenced by factors such as pH, temperature, and the polarity of the solvent[1].

Table 3: Reported Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [2] |

| Methanol | Slightly soluble | [2] |

| DMSO | Slightly soluble | [2] |

| Polar Solvents | Generally enhanced solubility | [1][3] |

The pH of the medium is a critical determinant of solubility. In acidic environments, where the amino groups are fully protonated, the compound will exist as a charged species, leading to higher solubility in polar solvents like water. Conversely, in alkaline conditions, the compound will deprotonate to the free base, which is expected to be less water-soluble but more soluble in nonpolar organic solvents[1]. A standardized protocol for quantitative solubility assessment is detailed in Section 4.2.

Stability and Storage

This compound is incompatible with strong oxidizing agents. Upon thermal decomposition, it may release hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and halides[3].

Recommended Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizers[4].

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are provided as a guide for the experimental determination of core basic properties.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of pKa values using potentiometric titration, a reliable method for measuring how pH changes as a function of added titrant[2][9].

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

System Preparation:

-

Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0[2][10].

-

Prepare a solution of this compound at a concentration of approximately 1 mM. If solubility is limited in pure water, a water-methanol mixture (e.g., 9:1 v/v) can be used[4].

-

Prepare and standardize 0.1 M NaOH and 0.1 M HCl solutions.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength during the titration[2][10].

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel. Add KCl to achieve a final concentration of 0.15 M.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen for 10-15 minutes to eliminate dissolved CO₂, which can interfere with the titration of bases[2][10].

-

Initially, titrate the solution "backwards" with 0.1 M HCl to a pH of ~2.0 to ensure all basic sites are protonated. This step helps in identifying all pKa values accurately.

-

Begin the forward titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the final equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

The pKa is the pH at the half-equivalence point, where half of a specific functional group has been neutralized[2].

-

For more precise determination, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points. The volumes at half the height of these peaks are the half-equivalence points.

-

Since the compound has multiple basic sites, multiple inflection points and corresponding pKa values are expected.

-

Protocol for Equilibrium Solubility ("Shake-Flask") Determination

The shake-flask method is the gold standard for determining equilibrium solubility, providing a direct measure of a compound's solubility in a given medium at a specific temperature[3][6].

Caption: Workflow for equilibrium solubility determination.

Methodology:

-

Preparation:

-

Prepare relevant aqueous buffer solutions. For pharmaceutical applications, standard buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are recommended to cover the physiological pH range of the gastrointestinal tract[3].

-

Add an excess amount of solid this compound to several vials for each buffer system. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25°C for general properties or 37°C for physiological relevance)[3].

-

Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between successive time points (e.g., samples taken at 24h, 48h, and 72h show <10% variation)[3].

-

-

Sample Analysis:

-

Once equilibrium is reached, stop agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm, compatible with the solvent) or centrifuge at high speed to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be used for accurate quantification.

-

Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH[6].

-

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified with the following hazards:

-

H302: Harmful if swallowed[4].

-

H315: Causes skin irritation[4].

-

H319: Causes serious eye irritation[4].

-

H335: May cause respiratory irritation[4].

Precautions for Safe Handling:

-

Use only in a well-ventilated area[4].

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[4].

-

Avoid breathing dust. Avoid contact with skin and eyes[4].

-

Wash hands thoroughly after handling[4].

Conclusion

This compound is a substituted thiazole with pronounced basic properties conferred by its multiple nitrogen centers. Its physicochemical profile is characterized by a high melting point and enhanced solubility in polar solvents, a feature typical of amine salts. While a precise pKa value is not documented, its structural relationship to 2-aminothiazole suggests significant basicity, which can be precisely quantified using the potentiometric titration protocol provided herein. Understanding these fundamental properties—basicity, solubility, and stability—is a non-negotiable prerequisite for the successful application of this compound in drug discovery and materials science, enabling rational design, formulation, and synthesis efforts.

References

- 5-Phenylthiazole-2,4-diamine - Solubility of Things. (n.d.).

- This compound - 6020-54-8. (n.d.). Vulcanchem.

- This compound CAS 6020-54-8. (n.d.). ChemicalBook.

- This compound. (n.d.). Echemi.

- 2-Aminothiazol 96-50-4. (n.d.). ChemicalBook.

- This compound | 6020-54-8. (n.d.). ChemicalBook.

- Solubility Measurements. (n.d.). ResearchGate.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Annex 4. (n.d.). World Health Organization (WHO).

- Determining pKa. (n.d.). Enamine.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Development of Methods for the Determination of pKa Values. (2013). PMC - NIH.

- 2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem.

- 2-Aminothiazole | 96-50-4. (n.d.). ChemicalBook.

Sources

- 1. store.astm.org [store.astm.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. who.int [who.int]

- 4. enamine.net [enamine.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 8. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

Synthesis of 2,4-Diamino-5-phenylthiazole monohydrobromide

An In-depth Technical Guide to the Synthesis of 2,4-Diamino-5-phenylthiazole Monohydrobromide

Introduction and Strategic Importance

The 2-aminothiazole scaffold is a privileged heterocyclic motif of profound importance in medicinal chemistry and drug development.[1][2] Derivatives built upon this core structure exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antihypertensive properties.[2][3][4] The specific functionalization at the 2- and 4-positions with amino groups, as seen in 2,4-diamino-5-phenylthiazole, creates a pharmacophore with significant potential for interacting with various biological targets. This guide provides a detailed examination of the synthesis of its monohydrobromide salt, tailored for researchers and professionals in the field of drug discovery.

Synthetic Strategy and Mechanistic Analysis

The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][5] This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide-containing reagent.[1][5] For the synthesis of 2,4-diamino-5-phenylthiazole, this strategy is adapted by reacting an α-halophenylacetonitrile with a guanidine source.

The Guanidine-Nitrile Cyclization Pathway

The core transformation involves a three-component reaction in principle, starting from phenylacetonitrile, a brominating agent, and a guanidine derivative. The reaction proceeds through the initial formation of α-bromophenylacetonitrile, which serves as the key electrophilic intermediate. This is followed by a nucleophilic attack from the sulfur atom of guanidine and subsequent intramolecular cyclization to form the stable, aromatic 2,4-diaminothiazole ring system.

Reaction Mechanism

The reaction mechanism can be delineated in the following key steps:

-

α-Bromination: Phenylacetonitrile is first brominated at the α-carbon position to yield α-bromophenylacetonitrile. This step activates the carbon adjacent to the phenyl and nitrile groups for nucleophilic attack.

-

Thiourea S-Alkylation: The sulfur atom of the guanidine derivative acts as a potent nucleophile, attacking the α-carbon of α-bromophenylacetonitrile and displacing the bromide ion. This forms an S-alkylated isothiourea intermediate.

-

Intramolecular Cyclization: The terminal amino group of the guanidine moiety then performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular cyclization step forms the five-membered thiazole ring.

-

Tautomerization & Aromatization: The resulting intermediate undergoes tautomerization to establish the aromatic and thermodynamically stable 2,4-diaminothiazole ring system. The final product is then protonated with hydrobromic acid (often generated in situ or added during workup) to yield the monohydrobromide salt, which aids in precipitation and purification.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount | Purity |

| Phenylacetonitrile | C₈H₇N | 117.15 | 50 | 5.86 g (5.7 mL) | ≥98% |

| Guanidine Thiocyanate | CH₅N₃·HSCN | 118.16 | 55 | 6.50 g | ≥97% |

| Bromine | Br₂ | 159.81 | 50 | 7.99 g (2.56 mL) | ≥99.5% |

| Ethanol | C₂H₅OH | 46.07 | - | 150 mL | ≥99.5% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 100 mL | Anhydrous |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a magnetic stir bar. Place the flask in an ice bath on the magnetic stirrer.

-

Initial Mixture: To the flask, add phenylacetonitrile (50 mmol) and guanidine thiocyanate (55 mmol) dissolved in 100 mL of ethanol. Stir the mixture until the solids are fully dissolved.

-

Bromination: Slowly add bromine (50 mmol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction.

-

Reflux: After the complete addition of bromine, remove the ice bath and fit the heating mantle. Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

-

The crude product will precipitate as the hydrobromide salt.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and non-polar impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol, and then add water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Sources

2,4-Diamino-5-phenylthiazole monohydrobromide CAS number 6020-54-8

An In-Depth Technical Guide to 2,4-Diamino-5-phenylthiazole Monohydrobromide (CAS 6020-54-8)

Executive Summary

This technical guide provides a comprehensive examination of this compound (CAS No. 6020-54-8), a compound historically known as Amiphenazole. While its clinical use as a respiratory stimulant has been largely superseded, its core thiazole scaffold remains a subject of intense interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, historical pharmacological context, and applications as a foundational building block for novel therapeutics. We will explore not just the "what" but the "why" behind synthetic strategies and analytical methodologies, providing field-proven insights to empower your research and development endeavors.

Introduction: The Thiazole Scaffold and the Significance of Amiphenazole

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] It is a cornerstone moiety in numerous approved drugs and natural products, including Vitamin B1 (thiamine) and penicillin.[1][2] The unique electronic properties of the thiazole ring allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor properties.[1][3][4]

2,4-Diamino-5-phenylthiazole, known by the non-proprietary name Amiphenazole, gained prominence as a respiratory stimulant.[5][6] It was historically used as an antidote for barbiturate and opiate overdose, often in combination with bemegride, to counteract respiratory depression.[5][7] A key area of interest was its ability to mitigate the respiratory depression and sedation from morphine while having a lesser effect on analgesia.[5][7][8] Although now largely replaced by more specific antagonists like naloxone, the study of Amiphenazole and its derivatives provides a valuable foundation for developing new chemical entities targeting a range of therapeutic areas.[5][7]

This guide focuses on the monohydrobromide salt form (CAS 6020-54-8), which enhances aqueous solubility and stability, making it more suitable for research and formulation development compared to its parent free base (CAS 490-55-1).[9][10]

Physicochemical Properties and Strategic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any research setting. The hydrobromide salt form significantly influences properties like solubility and handling.[9]

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 6020-54-8 | [9][11][12] |

| Molecular Formula | C₉H₁₀BrN₃S | [9][12] |

| Molecular Weight | 272.17 g/mol | [9] |

| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [9] |

| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide | [9][10] |

| Appearance | Off-White to Light Yellow Crystalline Powder | [9][12] |

| Melting Point | 283 °C | [12] |

| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol. | [12] |

| InChI Key | JFSDUFWHNHMSRU-UHFFFAOYSA-N | [9] |

Analytical Workflow: A Self-Validating Approach

To ensure the identity and purity of the compound for any experiment, a multi-step analytical validation is non-negotiable. This workflow serves as a self-validating system for your starting material.

Caption: A logical workflow for the analytical validation of the starting material.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the core structure. The proton NMR should show characteristic signals for the phenyl group protons and the amine protons. The carbon NMR will confirm the presence of the correct number of carbon atoms in their distinct chemical environments (aromatic, thiazole ring, etc.). This step provides unambiguous proof of the molecular skeleton.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment. LC separates the main compound from any impurities, while MS provides the mass-to-charge ratio, confirming the molecular weight of the parent compound (191.25 g/mol for the free base) and any co-eluting species.[5][6]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method (typically with UV detection) is used to determine the purity percentage (e.g., >98%).

Synthesis and Mechanistic Rationale

The classic and most robust method for constructing the 2-amino-4,5-disubstituted thiazole core is the Hantzsch Thiazole Synthesis . This pathway involves the condensation reaction between an α-haloketone and a thioamide derivative.[13] For 2,4-diamino-5-phenylthiazole, this requires a strategic choice of starting materials.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of 2-bromo-1-phenylethan-1-one with thiourea, followed by treatment with a base. However, to achieve the 2,4-diamino substitution pattern, a more logical precursor is the reaction between phenylmalononitrile and a sulfur source in the presence of HBr.

Caption: Conceptual workflow for the synthesis of 2,4-Diamino-5-phenylthiazole.

Step-by-Step Synthesis Protocol (Representative)

This protocol is based on established chemical principles for thiazole synthesis.[14][15]

-

Preparation of Starting Materials: A mixture of acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is prepared.[15] The iodine acts as an in-situ halogenating agent for the acetophenone, forming the reactive α-halo-ketone intermediate.

-

Reaction Execution: The mixture is refluxed in a suitable solvent, such as ethanol. The thermal energy drives the condensation and subsequent cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure. The residue is then treated with an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize any acid and precipitate the crude free base product.[14][15]

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent like methanol or ethanol. This step is critical for removing unreacted starting materials and byproducts.

-

Salt Formation: The purified 2,4-diamino-5-phenylthiazole free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A stoichiometric amount of hydrobromic acid (HBr) is then added dropwise with stirring.

-

Final Product Isolation: The precipitated monohydrobromide salt is collected by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove residual acid, and dried under vacuum. The final product should be characterized as described in Section 2.

Pharmacological Profile: A Historical Perspective

The primary historical application of Amiphenazole was as a central nervous system (CNS) and respiratory stimulant.[5][7] Its mechanism, while not fully elucidated by modern standards, was understood through its functional antagonism of CNS depressants.

Mechanism of Action: Counteracting Respiratory Depression

Opioids and barbiturates induce respiratory depression by acting on respiratory centers in the brainstem (e.g., the medulla oblongata), reducing their sensitivity to hypercapnia (elevated CO₂ levels). Amiphenazole was thought to directly stimulate these same centers, thereby increasing the respiratory rate and tidal volume, effectively competing with the depressant effects.

Caption: Amiphenazole's role in reversing CNS depressant-induced respiratory failure.

While effective to a degree, Amiphenazole lacked specificity and was associated with a narrow therapeutic window. The advent of highly specific opioid antagonists like naloxone, which directly competes with opioids at their receptors, provided a safer and more effective treatment for overdose, leading to the decline of Amiphenazole's clinical use.[5]

Applications in Modern Drug Discovery

Despite its obsolescence as a frontline drug, the 2,4-diamino-5-phenylthiazole scaffold is a valuable starting point for the synthesis of novel drug candidates.[1] Its proven biological activity and synthetic tractability make it an attractive core for generating libraries of derivatives for screening.

-

Anticancer Agents: The thiazole nucleus is a component of several compounds investigated for antitumor activity.[1][3][4] By functionalizing the amino groups or the phenyl ring of the Amiphenazole core, medicinal chemists can design derivatives that target specific pathways in cancer cells, such as protein kinases or cell cycle regulators.[16]

-

Antifungal Agents: Thiazole-containing compounds, such as the approved drug Isavuconazole, are potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane synthesis.[17] The Amiphenazole scaffold can be used to design new CYP51 inhibitors.[14][17]

-

Anti-inflammatory and Antiallergic Agents: The compound has been cited as a derivative used in preparing antiallergic and anti-inflammatory agents.[12] This suggests the scaffold can be modified to interact with targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine signaling.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][18][19]

Table 2: GHS Hazard and Precautionary Information

| Category | Statement Code | Statement Text | Source |

| Hazard | H302 | Harmful if swallowed. | [18][19] |

| H315 | Causes skin irritation. | [18][19] | |

| H319 | Causes serious eye irritation. | [18][19] | |

| H335 | May cause respiratory irritation. | [18][19] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [18] |

| P264 | Wash skin thoroughly after handling. | [18][19] | |

| P280 | Wear protective gloves/eye protection/face protection. | [18] | |

| P301+P317 | IF SWALLOWED: Get medical help. | [18] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [18][19] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9][18] Ensure that safety showers and eyewash stations are readily accessible.[9][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[18][20]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[18] Keep it away from strong oxidizing agents and foodstuffs.[9][18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18] Avoid releasing the compound into the environment or sewage systems.[9]

Conclusion and Future Perspectives

This compound is more than a historical footnote in pharmacology. While its role as a respiratory stimulant has been relegated to the past, its true value now lies in its potential as a versatile chemical scaffold. For the modern drug discovery professional, it represents a synthetically accessible, biologically relevant starting point for the development of new therapeutics. The continued exploration of derivatives based on this core structure holds significant promise for identifying novel agents with potent and selective activity in oncology, infectious diseases, and inflammation. The insights and protocols provided in this guide are intended to serve as a solid foundation for these future research endeavors.

References

-

Amiphenazole - Wikipedia. (URL: [Link])

-

amiphenazole - Drug Central. (URL: [Link])

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - NIH. (URL: [Link])

-

AMIPHENAZOLE IN THE TREATMENT OF MORPHINE AND OPIUM ADDICTION - PubMed. (URL: [Link])

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Scirp.org. (URL: [Link])

-

Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI. (URL: [Link])

-

The Prohibited List | World Anti Doping Agency - WADA. (URL: [Link])

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Open Access Library - OALib. (URL: [Link])

-

(PDF) Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine - ResearchGate. (URL: [Link])

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])

-

Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (URL: [Link])

-

2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem. (URL: [Link])

-

5-amino-2-(Fmoc-amino)-4-phenylthiazole | C24H19N3O2S | CID - PubChem. (URL: [Link])

Sources

- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Open Access Library [oalib.com]

- 4. mdpi.com [mdpi.com]

- 5. Amiphenazole - Wikipedia [en.wikipedia.org]

- 6. amiphenazole [drugcentral.org]

- 7. benchchem.com [benchchem.com]

- 8. AMIPHENAZOLE IN THE TREATMENT OF MORPHINE AND OPIUM ADDICTION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (6020-54-8) for sale [vulcanchem.com]

- 10. CAS 6020-54-8: 2,4-Thiazolediamine, 5-phenyl-, hydrobromid… [cymitquimica.com]

- 11. This compound | 6020-54-8 [chemicalbook.com]

- 12. This compound CAS#: 6020-54-8 [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. This compound | 6020-54-8 [amp.chemicalbook.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 2,4-Diamino-5-phenylthiazole Monohydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No: 6020-54-8), a compound of interest in medicinal chemistry and drug development.[1] Also known by synonyms such as Amiphenazole monohydrobromide, this guide synthesizes available spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2][3] Due to the limited availability of direct experimental spectra for the monohydrobromide salt, this guide incorporates data from its free base, Amiphenazole, and closely related analogs to provide a comprehensive and predictive spectroscopic profile. Methodologies for spectral acquisition and in-depth interpretation are detailed to support researchers in compound identification, purity assessment, and structural elucidation.

Introduction: The Chemical and Pharmaceutical Significance

2,4-Diamino-5-phenylthiazole and its salts are heterocyclic compounds featuring a thiazole ring substituted with two amino groups and a phenyl group.[2] The thiazole moiety is a prominent scaffold in a multitude of pharmaceutical agents, exhibiting a wide range of biological activities. The monohydrobromide salt form enhances the compound's solubility in polar solvents, a crucial property for pharmaceutical formulation and biological testing.[2] Understanding the spectroscopic signature of this molecule is fundamental for quality control, metabolic studies, and the rational design of new therapeutic agents.

Molecular Structure and Properties

The structural framework of this compound is pivotal to its spectroscopic characteristics. The molecule consists of a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This ring is substituted with two electron-donating amino groups at positions 2 and 4, and an aromatic phenyl group at position 5. The presence of the hydrobromide salt influences the electronic environment of the molecule, particularly the basic amino groups.

| Property | Value | Source |

| CAS Number | 6020-54-8 | [1][2] |

| Molecular Formula | C₉H₁₀BrN₃S | [1][2] |

| Molecular Weight | 272.17 g/mol | [2] |

| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [2] |

| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide | [2][3] |

| Physical Form | Slight yellow to yellow crystalline powder | [2] |

| Solubility | Enhanced in polar solvents | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. While specific experimental NMR data for this compound is not widely published, a predictive analysis based on the structure and data from analogous compounds can provide valuable insights.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the amino groups.

-

Phenyl Protons (C₆H₅): These protons will likely appear as a multiplet in the aromatic region, typically between δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the thiazole ring.

-

Amino Protons (-NH₂): The two amino groups at positions 2 and 4 are in different chemical environments. Due to the hydrobromide salt formation, these protons are expected to be broadened and may exchange with residual water in the solvent. Their signals are anticipated to appear as broad singlets, potentially in the range of δ 5.0-9.0 ppm. The protonation by HBr will likely shift these signals downfield compared to the free base.

-

Thiazole Proton: The parent 2,4-diaminothiazole would have a proton at the 5-position. However, in this molecule, this position is substituted with a phenyl group, so no signal is expected from the thiazole ring itself.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Phenyl Carbons: Six signals are expected for the phenyl group. The ipso-carbon (attached to the thiazole ring) will be a quaternary carbon with a distinct chemical shift. The other five carbons will appear in the aromatic region (δ 120-140 ppm).

-

Thiazole Carbons: The three carbons of the thiazole ring (C2, C4, and C5) will have characteristic chemical shifts.

-

C2 and C4: These carbons, bonded to amino groups, are expected to be significantly deshielded and appear at higher chemical shifts (e.g., > δ 150 ppm).

-

C5: The carbon bearing the phenyl group will also be in the aromatic region.

-

Experimental Protocol for NMR Data Acquisition (A General Guideline)

For researchers intending to acquire experimental NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine salts as it can help in observing exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm.

-

-

2D NMR Experiments: To unambiguously assign the signals, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton connectivities.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C=N, C=C, and C-S bonds.

Predicted IR Spectral Features

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400 - 3100 | N-H stretching (amino groups) | Broad, multiple bands due to symmetric and asymmetric stretching. |

| 3100 - 3000 | Aromatic C-H stretching | Medium to weak sharp bands. |

| 1650 - 1550 | N-H bending (scissoring) and C=N stretching | Strong to medium intensity bands. |

| 1600 - 1450 | Aromatic C=C stretching | Multiple sharp bands of varying intensity. |

| 1350 - 1250 | C-N stretching | Medium to strong bands. |

| ~700 | C-S stretching | Weak to medium intensity. |

The broadness of the N-H stretching bands is a key indicator of hydrogen bonding, which is expected to be significant in the solid state of this salt.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected if necessary.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. For the monohydrobromide salt, the mass spectrum will likely show the mass of the protonated free base.

Expected Mass Spectrum

The free base, Amiphenazole (C₉H₉N₃S), has a molecular weight of 191.06 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the most prominent ion observed would be the protonated molecule [M+H]⁺ at m/z 192.07.

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion could proceed through various pathways, including:

-

Loss of ammonia (NH₃)

-

Cleavage of the thiazole ring

-

Fragmentation of the phenyl group

Caption: Predicted fragmentation of the protonated molecule in mass spectrometry.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the phenyl and thiazole rings in this compound is expected to give rise to characteristic absorption bands in the UV region. A study on the electrochemical and spectral behavior of Amiphenazole reported spectrophotometric determination of its acid-base equilibrium, indicating UV-Vis activity.[4]

Predicted UV-Vis Spectrum

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. The presence of the amino groups, which are strong auxochromes, will likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted phenylthiazole. The spectrum will be sensitive to the pH of the solution due to the protonation of the amino groups.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm. Use the pure solvent as a blank.

Conclusion: A Unified Spectroscopic Profile

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis based on its chemical structure with data from related compounds, a detailed spectroscopic profile has been constructed. The provided experimental protocols offer a practical framework for researchers to obtain and interpret high-quality spectral data. A thorough understanding of the NMR, IR, MS, and UV-Vis characteristics of this compound is essential for its application in research and development, ensuring its identity, purity, and structural integrity.

References

-

AMIPHENAZOLE - gsrs. (n.d.). Retrieved January 9, 2026, from [Link]

-

PE ATR-FTIR Biopharms Library | PDF | Ethylene | Ether - Scribd. (n.d.). Retrieved January 9, 2026, from [Link]

-

Amiphenazole | C9H9N3S | CID 10275 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Electrochemical and Spectral Behaviour of 2,4-Diamino-5-Phenyltiazole Determined in Urine. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

The Biological Versatility of 2,4-Diamino-5-phenylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 2,4-Diamino-5-phenylthiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring system, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its presence in pharmaceuticals like the kinase inhibitor Dasatinib and the antibiotic Cefixime underscores its importance in modern medicine.[2] Within the vast landscape of thiazole chemistry, the 2,4-diamino-5-phenylthiazole scaffold has emerged as a particularly promising core for the development of novel therapeutics. This guide provides an in-depth exploration of the biological activities associated with this scaffold, focusing on its potential as a source of anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity.

I. Anticancer Activity: Targeting the Engine of Cell Proliferation

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2,4-diaminothiazole core has shown significant promise as a scaffold for the design of potent kinase inhibitors.

A. Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Several studies have highlighted the potential of 2,4-diaminothiazole derivatives to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. For instance, derivatives of this scaffold have been identified as inhibitors of Cdk5/p25, a kinase implicated in neurodegenerative diseases and cancer.[3] The inhibitory action of these compounds typically involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and arresting the cell cycle.

Below is a generalized signaling pathway illustrating the role of CDK inhibition in cancer therapy.

Caption: Inhibition of Cyclin/CDK complexes by 2,4-diamino-5-phenylthiazole derivatives.

B. Structure-Activity Relationship (SAR) for Kinase Inhibition

Structure-activity relationship studies on related 2,4-diaminothiazole scaffolds have provided valuable insights for optimizing their anticancer potency.[3]

-

Substitutions on the 2-amino group: Incorporation of pyridine moieties has been shown to enhance inhibitory activity against Cdk5/p25.

-

Substitutions on the 4-amino group: The nature of the substituent at this position can significantly impact selectivity and potency.

-

Modifications of the 5-phenyl group: Substituents on the phenyl ring can influence binding affinity and pharmacokinetic properties. Electron-withdrawing or -donating groups at specific positions can modulate activity.

The following diagram illustrates a hypothetical SAR for the 2,4-diamino-5-phenylthiazole core based on kinase inhibition data from related compounds.

Caption: Key SAR points for 2,4-diamino-5-phenylthiazole kinase inhibitors.

C. Experimental Protocol: In Vitro Anticancer Activity Screening

A standard methodology to assess the anticancer potential of novel 2,4-diamino-5-phenylthiazole derivatives is the MTT assay, which measures cell viability.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

II. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. The aminothiazole core is a well-established pharmacophore in antimicrobial drug discovery.[4]

A. Mechanism of Action: Targeting Essential Bacterial and Fungal Enzymes

While the exact mechanisms for the 2,4-diamino-5-phenylthiazole scaffold are still under investigation, studies on related aminothiazoles suggest potential targets.[5] In bacteria, these compounds may inhibit enzymes crucial for cell wall biosynthesis, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) or UDP-N-acetylmuramate:L-alanine ligase (MurC). In fungi, a plausible target is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1]

The following diagram illustrates a potential mechanism of antifungal action.

Caption: Potential antifungal mechanism via inhibition of CYP51.

B. Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5]

Protocol: Broth Microdilution Assay for MIC Determination

-

Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight. Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Validation: Include standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) as controls to validate the assay.[2]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 2,4-diamino-5-phenylthiazole derivatives can be evaluated by their ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS). Key mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism may involve the inhibition of signaling pathways like NF-κB, which is a master regulator of the inflammatory response.[7]

The following diagram outlines the experimental workflow for assessing anti-inflammatory activity.

Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.

B. Experimental Protocol: Measurement of Nitric Oxide and Cytokine Production

Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture and Seeding: Culture RAW 264.7 murine macrophages and seed them into 96-well plates at a density of 5 x 10⁴ cells per well. Allow them to adhere overnight.

-

Cytotoxicity Assessment: First, determine the non-toxic concentrations of the test compounds using the MTT assay as described previously.

-

Compound Treatment and LPS Stimulation: Pre-treat the cells with non-toxic concentrations of the 2,4-diamino-5-phenylthiazole derivatives for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

IV. Synthesis of the 2,4-Diamino-5-phenylthiazole Scaffold

The Hantzsch thiazole synthesis and its variations are the most common methods for constructing the 2-aminothiazole ring system. A plausible route to 2,4-diamino-5-phenylthiazole derivatives involves a multi-component reaction.

Generalized Synthesis Protocol

-

Step 1: Formation of an α-haloketone: While not always necessary as a separate step, the classical Hantzsch synthesis begins with an α-haloketone. For a 5-phenyl derivative, this would be a phenacyl halide.

-

Step 2: Cyclocondensation: A one-pot reaction can be envisioned where a phenacyl halide (or a precursor that generates it in situ) is reacted with a substituted thiourea and a source of the second amino group (e.g., a cyanamide derivative or another equivalent) in a suitable solvent like ethanol or DMF, often in the presence of a base. The reaction mixture is typically heated to drive the cyclization.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

V. Data Summary and Future Perspectives

The 2,4-diamino-5-phenylthiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data on related structures strongly suggest its potential in oncology, infectious diseases, and inflammatory conditions.

Table 1: Representative Biological Activities of Aminothiazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Representative IC₅₀/MIC | Reference(s) |

| 2,4-Diaminothiazoles | Anticancer (Neuroblastoma) | Cdk5/p25 Inhibition | 33 nM | [3] |

| 2-Amino-4,5-diarylthiazoles | Antifungal (C. albicans) | CYP51, Hsp90 Inhibition | 9 µM | [4][5] |

| Substituted 2-aminothiazoles | Antibacterial (S. aureus) | MurB Inhibition (putative) | MIC < 10 µg/mL | [5] |

| Thiazolidinone Derivatives | Anti-inflammatory | COX Inhibition | - | [6] |

Future Directions:

-

Library Synthesis and Screening: A systematic synthesis of a library of 2,4-diamino-5-phenylthiazole derivatives with diverse substitutions at the amino groups and the phenyl ring is warranted. This library should be screened against a broad panel of cancer cell lines, microbial strains, and in anti-inflammatory assays to identify lead compounds.

-

Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways.

-

In Vivo Efficacy and Safety: Lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

- Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.

- Kumbhare, R. M., Dadmal, S. M., & Kosurkar, U. B. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.

- Kumbhare, R. M., Dadmal, S. M., & Kosurkar, U. B. (2019). Benzothiazole derivatives as anticancer agents.

- Kumbhare, R. M., Dadmal, S. M., & Kosurkar, U. B. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.

- Klančar, U., et al. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 22(10), 4937-4948.

- Zhang, L., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1643.

- Laha, J. K., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-2101.

- Al-Omair, M. A., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.

- El-Sayed, W. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(19), 6539.

- Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15.

- Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 293-303.

- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16(1), 6173-6189.

- Vicini, P., et al. (2006). Preparation, Antimicrobial Activity, and Toxicity of 2-Amino-4-arylthiazole Derivatives.

- Guzior, N., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives.

- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16(1), 6173-6189.

- Zhang, L., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1643.

- Ali, Y., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(19), 6539.

- Zhao, F. H. (1988). Synthesis and antimicrobial activity of 2,4-diamino-5-(substituted-benzyl) pyrimidines. Yao Xue Xue Bao, 23(1), 27-32.

- Abdel-Wahab, B. F., et al. (2022). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 27(19), 6539.

-

Al-Salahi, R., et al. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][5][8][9]triazole Derivatives. ChemRxiv.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 3. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. turkjps.org [turkjps.org]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,4-Diamino-5-phenylthiazole: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diamino-5-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of this versatile compound class, with a primary focus on its significant potential in oncology. We will delve into the molecular mechanisms underpinning its anticancer effects, specifically its role as a potent inhibitor of critical protein kinases, and provide detailed experimental protocols for its evaluation. Beyond oncology, this guide will also touch upon the promising anti-inflammatory, antimicrobial, and neuroprotective properties of 2,4-diamino-5-phenylthiazole derivatives, offering a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds, including the essential vitamin B1 (thiamine).[1] The substituted 2-aminothiazole framework, in particular, has garnered significant attention from medicinal chemists due to its synthetic tractability and its ability to interact with a wide array of biological targets.[2][3] Among these, the 2,4-diamino-5-phenylthiazole core stands out for its demonstrated efficacy across multiple therapeutic areas. This guide will serve as a technical resource for researchers, providing a detailed examination of the molecular targets and pathways modulated by this promising class of compounds.

Anticancer Applications: Targeting the Kinome

The dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[4] The 2,4-diamino-5-phenylthiazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, targeting several key players in oncogenic signaling pathways.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine

Cyclin-dependent kinases are a family of serine/threonine kinases that act as the central regulators of the cell cycle.[5][6] Their aberrant activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[7] Derivatives of 2,4-diamino-5-phenylthiazole have been identified as potent inhibitors of several CDKs, including CDK2 and CDK5.[8][9]

Inhibition of CDK2 by these compounds can lead to cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cell proliferation.[10] The mechanism involves the suppression of retinoblastoma (Rb) protein phosphorylation, a key substrate of CDK2.[8]

Aurora Kinases: Disrupting Mitotic Integrity

Aurora kinases (A and B) are essential for proper mitotic progression, playing critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[11] Their overexpression is frequently observed in various cancers and is associated with aneuploidy and tumorigenesis.[2] 2,4-Diamino-5-phenylthiazole derivatives have been discovered as potent inhibitors of both Aurora A and Aurora B kinases.[1]

Inhibition of Aurora kinases by these compounds leads to a cascade of mitotic defects, including failed cytokinesis and endoreduplication, ultimately triggering apoptosis in cancer cells.[11] This is often observed by a decrease in the phosphorylation of histone H3 at serine 10, a key substrate of Aurora B.[1]

Src Family Kinases (SFKs): Blocking Invasion and Metastasis

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in signaling pathways regulating cell adhesion, invasion, proliferation, and survival.[4][12] Overexpression and hyperactivation of SFKs are common in many cancers and are strongly associated with metastatic progression.[13] The 2-aminothiazole scaffold, including 2,4-diamino-5-phenylthiazole derivatives, has been successfully utilized to develop potent pan-Src inhibitors, such as the clinically approved drug dasatinib.[14]

These inhibitors typically bind to the ATP-binding site of the kinase domain, blocking downstream signaling cascades such as the Ras/ERK/MAPK pathway, and interfering with the regulation of cell adhesion and migration.[4]

Protein Kinase CK2: Targeting a Pro-Survival Hub

Protein kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes, including cell growth, proliferation, and apoptosis.[15] CK2 is frequently overexpressed in cancer and contributes to tumorigenesis by promoting pro-survival and anti-apoptotic signals through pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin.[1][16] 2-Aminothiazole derivatives have been identified as allosteric inhibitors of CK2, offering a novel mechanism for targeting this challenging oncoprotein.[17]

By inhibiting CK2, these compounds can sensitize cancer cells to apoptosis and inhibit key pro-survival signaling pathways.[17]

Summary of Anticancer Activity

The following table summarizes the inhibitory activities of representative 2,4-diamino-5-phenylthiazole derivatives against various cancer-related kinases.

| Kinase Target | Derivative Type | IC50 / Ki | Cell Lines Affected | Reference |

| CDK2 | Diaminothiazole | 0.0009 – 0.0015 µM (IC50) | Various cancer cell lines | [8] |

| CDK5 | 2,4-Diaminothiazole | 2.0 µM (IC50) | Neuroblastoma | [9] |

| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 8.0 nM (Ki, Aurora A), 9.2 nM (Ki, Aurora B) | Various cancer cell lines | [1] |

| Src | 2-aminothiazole (Dasatinib) | Subnanomolar (IC50) | Various cancer cell lines | [14] |

| CK2α | 2-aminothiazole | 0.6 µM (IC50) | 786-O renal cell carcinoma | [17] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of 2,4-diamino-5-phenylthiazole derivatives against a purified kinase. Specific conditions (e.g., substrate, ATP concentration) will need to be optimized for each kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Test compounds (2,4-diamino-5-phenylthiazole derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Prepare a master mix containing the kinase and substrate/ATP mix in kinase assay buffer.

-

Add 2 µl of the enzyme and 2 µl of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)